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Compound of Interest

Compound Name: DMT-LNA-G phosphoramidite

Cat. No.: B12376776

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMT-LNA-G phosphoramidite, a
key building block in the synthesis of Locked Nucleic Acid (LNA) modified oligonucleotides.
This document details its chemical properties, synthesis, and the incorporation of LNA-G into
oligonucleotides for various research and therapeutic applications. Experimental protocols and
quantitative data are presented to assist researchers in the practical application of this
technology.

Introduction to DMT-LNA-G Phosphoramidite

Locked Nucleic Acid (LNA) is a class of nucleic acid analogues that contain a methylene bridge
connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural modification
"locks" the ribose in a C3'-endo conformation, which is characteristic of A-form DNA and RNA.
This pre-organization of the sugar moiety enhances the binding affinity of LNA-containing
oligonucleotides to their complementary DNA or RNA targets, increases their thermal stability,
and confers resistance to nuclease degradation.

DMT-LNA-G phosphoramidite is the monomeric building block used in automated solid-phase
oligonucleotide synthesis to introduce LNA guanosine residues into a growing oligonucleotide
chain. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is removed
at each synthesis cycle to allow for chain elongation. The 3'-position is modified with a
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phosphoramidite moiety, which reacts with the free 5'-hydroxyl of the growing oligonucleotide
chain. The exocyclic amine of the guanine base is also protected to prevent side reactions
during synthesis.

Chemical Structure and Properties

The chemical structure of DMT-LNA-G phosphoramidite with a dimethylformamidine (dmf)
protecting group on the guanine base is shown below:

o Systematic Name: (1R,3R,4R,7S)-7-(2-(N,N-dimethylformamidine)guanin-9-yl)-1-((4,4'-
dimethoxytriphenylmethoxy)methyl)-3-( (2-cyanoethyl)(diisopropylamino))phosphanyloxy-
2,5-dioxabicyclo[2.2.1]heptane

e Molecular Formula (dmf-protected): C44H53N80O8P

e Molecular Weight (dmf-protected): 852.92 g/mol

CAS Numbers

There are two commonly encountered CAS numbers for DMT-LNA-G phosphoramidite, which
typically differ based on the protecting group used for the exocyclic amine of the guanine base:

Protecting Group CAS Number
Dimethylformamidine (dmf) 709541-79-2
Isobutyryl (ibu) or unspecified 207131-17-7

The choice of protecting group can influence the deprotection conditions required after
oligonucleotide synthesis. The dmf group is generally more labile and can be removed under
milder basic conditions compared to the ibu group.

Quantitative Data

The incorporation of LNA-G into oligonucleotides significantly impacts their physicochemical
properties. The following table summarizes key quantitative data associated with LNA-G
modification.
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Parameter Value Notes

Melting T ture (Tm) The exact increase depends
elting Temperature (Tm
on the sequence context and

Increase per LNA-G 1.5-4.0°C[1]
o the number of LNA
Modification I
modifications.[1]
Similar to standard DNA
] ) o phosphoramidites, though
Typical Coupling Efficiency >99% o
longer coupling times are often
required.
The locked ribose
Nuclease Resistance Significantly increased conformation sterically hinders

nuclease access.

Experimental Protocols
Synthesis of DMT-LNA-G Phosphoramidite

The synthesis of DMT-LNA-G phosphoramidite is a multi-step process that starts from a
suitably protected guanosine derivative. While detailed proprietary synthesis protocols are
often not publicly available, the general synthetic route involves the following key steps:

» Synthesis of the LNA-Guanosine Core: This involves the formation of the bicyclic LNA sugar
moiety and its glycosylation with a protected guanine base.

o Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the LNA-guanosine is
protected with a dimethoxytrityl (DMT) group.

» Phosphitylation of the 3'-Hydroxyl Group: The final step is the phosphitylation of the 3'-
hydroxyl group to introduce the reactive phosphoramidite moiety. This is typically achieved
by reacting the 3'-hydroxyl with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the
presence of a non-nucleophilic base.

A generalized workflow for the phosphitylation step is as follows:
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e The 5'-O-DMT-LNA-G (with a protected guanine base) is dissolved in an anhydrous aprotic
solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., argon or
nitrogen).

e A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to the
solution.

e 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise to the reaction
mixture at a controlled temperature (e.g., 0 °C to room temperature).

e The reaction is monitored by an appropriate analytical technique (e.g., TLC or HPLC) until
completion.

e The reaction mixture is then quenched and worked up to isolate the crude product.

e The crude DMT-LNA-G phosphoramidite is purified by silica gel chromatography to yield
the final high-purity product.

Solid-Phase Synthesis of LNA-G Modified
Oligonucleotides

The incorporation of DMT-LNA-G phosphoramidite into an oligonucleotide sequence is
performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.
However, due to the increased steric bulk of the LNA monomer, some modifications to the
standard synthesis cycle are recommended.

Experimental Workflow for Solid-Phase Oligonucleotide Synthesis

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b12376776?utm_src=pdf-body
https://www.benchchem.com/product/b12376776?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Syhthesis Cycle (Repeated n times)

1. Deblocking
(DMT Removal)

2. Coupling
(LNA-G Addition)

Chain Elongation Stable Phosphate Linkage

Blocked Failufes

4. Oxidation
(Phosphite to Phosphate)

After final cycle

Click to download full resolution via product page

Caption: Automated solid-phase synthesis cycle for LNA-modified oligonucleotides.
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Detailed Protocol Steps:

e Deblocking: The DMT group from the 5'-end of the growing oligonucleotide chain attached to
the solid support is removed by treatment with an acid (e.g., trichloroacetic acid in
dichloromethane). This exposes a free 5'-hydroxyl group.

e Coupling: The DMT-LNA-G phosphoramidite, dissolved in anhydrous acetonitrile, is
activated with an activator (e.g., 5-ethylthio-1H-tetrazole or dicyanoimidazole) and delivered
to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl
group of the growing chain. A longer coupling time (e.g., 3-10 minutes) is generally
recommended for LNA phosphoramidites compared to standard DNA phosphoramidites to
ensure high coupling efficiency.[2]

o Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped"”) to prevent the
formation of deletion mutants in subsequent cycles. This is typically done using a mixture of
acetic anhydride and 1-methylimidazole.

o Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable
phosphate triester linkage using an oxidizing agent, typically an iodine solution. A longer
oxidation time (e.g., 45 seconds or more) may be required for LNA-containing
oligonucleotides.[2]

These four steps are repeated for each monomer to be added to the sequence.

Cleavage, Deprotection, and Purification

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all
protecting groups (from the phosphate backbone, the nucleobases, and the 2'-hydroxyls if
applicable) are removed. The choice of deprotection reagents and conditions depends on the
protecting groups used. For dmf-protected guanine, milder conditions such as ammonium
hydroxide or a mixture of ammonium hydroxide and methylamine (AMA) can be used.

The crude oligonucleotide is then purified to remove truncated sequences and other impurities.
High-performance liquid chromatography (HPLC) is the most common method for purifying
LNA-modified oligonucleotides. Both ion-exchange (AEX) and reversed-phase (RP) HPLC can
be used.[3]
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HPLC Purification Protocol (General):

e Column: A suitable HPLC column is chosen based on the properties of the oligonucleotide.
For RP-HPLC, a C18 column is commonly used.[4] For AEX-HPLC, a column with a
positively charged stationary phase is used.[3]

» Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer is
used for elution. For RP-HPLC, an ion-pairing reagent (e.g., triethylammonium acetate) is
added to the mobile phase to improve the retention and separation of the negatively charged
oligonucleotides.[4]

o Detection: The eluting oligonucleotide is detected by UV absorbance at 260 nm.

o Fraction Collection and Desalting: The fractions containing the pure oligonucleotide are
collected, pooled, and then desalted to remove the HPLC buffer salts.

The purity and identity of the final LNA-modified oligonucleotide are confirmed by analytical
HPLC and mass spectrometry.

Applications in Drug Development and Research

LNA-modified oligonucleotides, including those containing LNA-G, have emerged as powerful
tools in drug development and biomedical research, primarily as antisense oligonucleotides
(ASOs). The high binding affinity and nuclease resistance of LNA ASOs allow for potent and
specific silencing of target gene expression.

Targeting Oncogenic Signaling Pathways

LNA ASOs have been successfully employed to target key oncogenes that are difficult to inhibit
with small molecules. Two prominent examples are the KRAS and STAT3 signaling pathways,
which are frequently dysregulated in cancer.

KRAS Signaling Pathway and LNA ASO Intervention
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Caption: LNA ASO targeting KRAS mRNA, leading to its degradation and inhibition of
downstream signaling.
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In this mechanism, an LNA ASO designed to be complementary to the KRAS mRNA binds to it,
forming a DNA/RNA heteroduplex. This duplex is a substrate for RNase H, an intracellular
enzyme that cleaves the RNA strand of such hybrids. The degradation of the KRAS mRNA
prevents the synthesis of the KRAS protein, thereby inhibiting the downstream signaling
cascade that promotes cell proliferation and survival.[5]

STATS3 Signaling Pathway and LNA ASO Intervention
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Caption: LNA ASO targeting STAT3 mRNA, preventing STAT3 protein synthesis and inhibiting
its downstream effects.

Similarly, LNA ASOs can be designed to target the mRNA of STAT3, a transcription factor that
is constitutively activated in many cancers and promotes the expression of genes involved in
cell proliferation and survival.[6][7][8][9] By mediating the degradation of STAT3 mMRNA, these
ASOs can effectively block the STAT3 signaling pathway.

Conclusion

DMT-LNA-G phosphoramidite is an essential reagent for the synthesis of LNA-modified
oligonucleotides with enhanced properties for research and therapeutic applications. The ability
to incorporate LNA-G residues allows for the fine-tuning of oligonucleotide characteristics, such
as binding affinity and nuclease resistance, which are critical for the development of potent and
specific antisense therapies. The experimental protocols and quantitative data provided in this
guide serve as a valuable resource for researchers working in the field of oligonucleotide
chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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